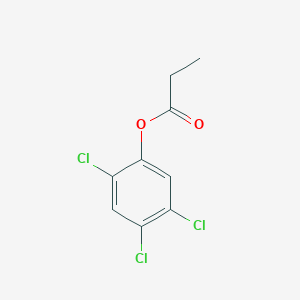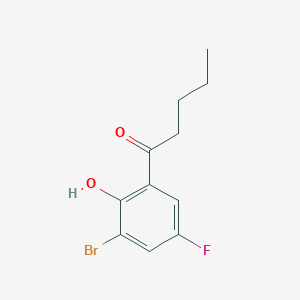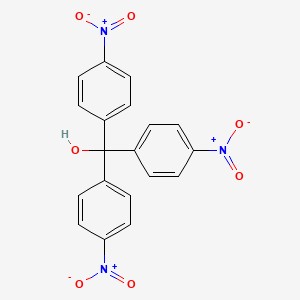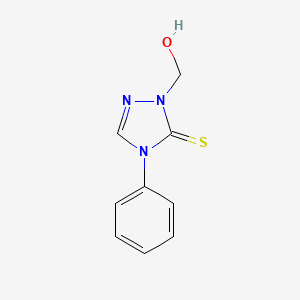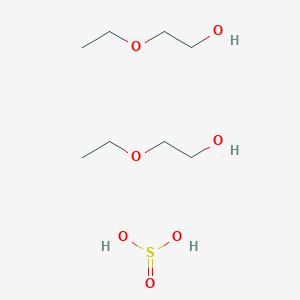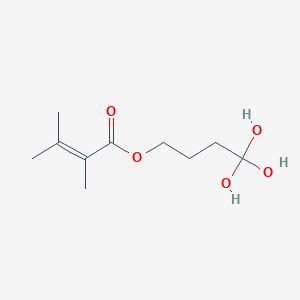
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a unique structure that includes multiple hydroxyl groups and a dimethylbut-2-enoate moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dimethylbut-2-enoic acid with 4,4,4-Tris(oxidanyl)butanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
Applications De Recherche Scientifique
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biochemical probes or as a substrate in enzymatic reactions.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing the active components that interact with specific pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-Tris(oxidanyl)butyl acetate
- 2,3-Dimethylbut-2-enoic acid
- 4,4,4-Tris(oxidanyl)butanol
Uniqueness
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate is unique due to its combination of multiple hydroxyl groups and a dimethylbut-2-enoate moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Formule moléculaire |
C10H18O5 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4,4,4-trihydroxybutyl 2,3-dimethylbut-2-enoate |
InChI |
InChI=1S/C10H18O5/c1-7(2)8(3)9(11)15-6-4-5-10(12,13)14/h12-14H,4-6H2,1-3H3 |
Clé InChI |
QSPFODILBPEKTM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)C(=O)OCCCC(O)(O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
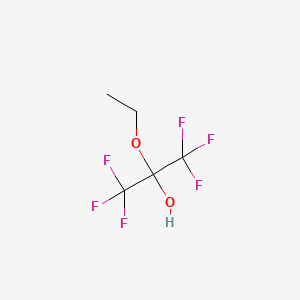
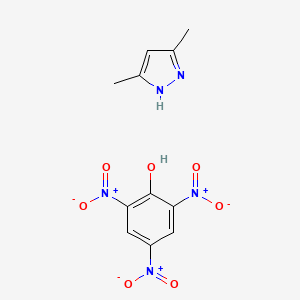
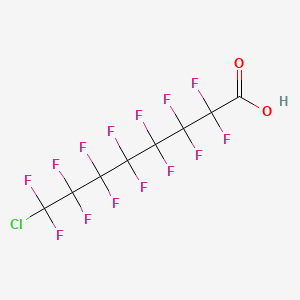
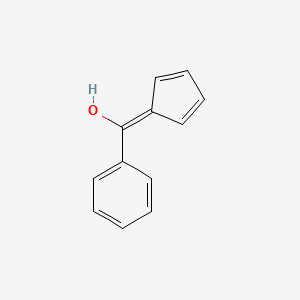
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
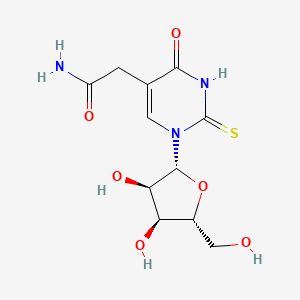
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
